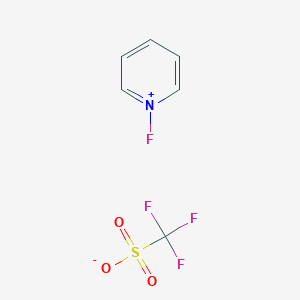

1-氟吡啶鎓三氟甲磺酸盐

概述

描述

1-Fluoropyridinium triflate (1-FPT) is a chemical compound that has been used in a variety of scientific research applications. It is a fluorinated organic compound and a member of the pyridinium family. 1-FPT is a colorless, hygroscopic solid and is soluble in organic solvents such as ethanol and acetonitrile. It has a wide range of applications in the areas of organic synthesis and medicinal chemistry.

科学研究应用

它作为一种有效的亲电氟化试剂,用于制备三氟甲磺酸钠及其衍生物 (Umemoto、Tomita 和 Kawada,2003)。

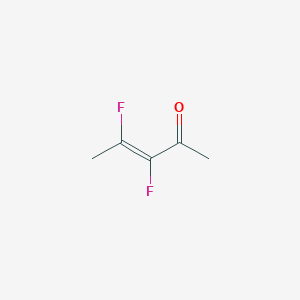

N-氟吡啶鎓三氟甲磺酸盐用于在温和条件下对硫化物进行 α-氟化,便于轻松制备 α-氟亚砜或砜 (Umemoto 和 Tomizawa,1986)。

一种稳定的、耐储存的吡啶鎓盐,包括 1-氟吡啶鎓三氟甲磺酸盐,可以有效地将醇转化为苄基醚 (Poon 和 Dudley,2006)。

该化合物促进了一种新颖的三组分反应,得到咪唑并[1,2-a]吡啶,展示了其在有机合成中的用途 (Kiselyov,2005)。

与 1-氟吡啶鎓三氟甲磺酸盐相关的 N,N'-二氟联吡啶鎓盐用作亲电氟化试剂,具有较高的有效氟含量,适用于有机合成和催化中的各种应用 (Umemoto、Nagayoshi、Adachi 和 Tomizawa,1998)。

N-氟吡啶鎓盐与稳定的硫、氧和氮亲核试剂反应,有效地生成 2-取代吡啶 (Kiselyov 和 Strekowski,1993)。

18F 标记的 N-氟吡啶鎓三氟甲磺酸盐是一种新的氟-18 转移试剂,展示了其在放射化学中的潜力 (Oberdorfer、Hofmann 和 Maier-borst,1988)。

该化合物在开发广泛的氟化试剂方面发挥了重要作用,促进了氟化学的发展,并导致电子材料中新的发现和应用 (Umemoto,2014)。

它在有机硒催化的含氧和含氮杂环合成中起着关键作用 (Guo、Huang、Huang 和 Zhao,2016)。

作用机制

Target of Action

1-Fluoropyridinium triflate, also known as N-Fluoropyridinium triflate, is an organofluorine compound . It is primarily used as an electrophilic fluorinating agent . The primary targets of this compound are organic substrates that require fluorination .

Mode of Action

The compound acts as an electrophilic fluorinating agent . It interacts with its targets by donating a fluorine atom . This results in the fluorination of the target substrate . N-Fluoropyridinium cations are not only electrophilic fluorinating agents (i.e., sources of “F+”), they are also one-electron oxidants .

Biochemical Pathways

It is known to be used in organic synthesis , implying that it can influence a variety of biochemical pathways depending on the specific substrate it is reacting with.

Pharmacokinetics

It is known to be a white solid with low solubility in polar organic solvents . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of other compounds that can enhance its solubility.

Result of Action

The primary result of the action of 1-Fluoropyridinium triflate is the fluorination of organic substrates . This can lead to the creation of new compounds with altered properties, which can be useful in various applications, including the development of pharmaceuticals and materials .

Action Environment

The action of 1-Fluoropyridinium triflate can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that its stability and efficacy can be affected by the presence of water. Additionally, its low solubility in polar organic solvents implies that the choice of solvent can significantly impact its reactivity.

安全和危害

生化分析

Biochemical Properties

1-Fluoropyridinium triflate plays a significant role in biochemical reactions as an electrophilic fluorinating agent This interaction often involves the formation of covalent bonds between the fluorine atom and the target biomolecule, leading to the modification of the molecule’s structure and function . For example, 1-Fluoropyridinium triflate has been used in the preparation of small molecule inhibitors for botulinum neurotoxin A endopeptidase . The compound’s ability to introduce fluorine atoms into biomolecules can significantly alter their biochemical properties, enhancing their stability, bioavailability, and activity .

Cellular Effects

1-Fluoropyridinium triflate exerts various effects on different types of cells and cellular processes. It influences cell function by modifying the structure and function of key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolism . Additionally, 1-Fluoropyridinium triflate can impact gene expression by modifying the structure of DNA and RNA molecules, potentially altering the transcription and translation processes . These cellular effects can have significant implications for the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of 1-Fluoropyridinium triflate involves its interaction with biomolecules at the molecular level. The compound acts as an electrophilic fluorinating agent, introducing fluorine atoms into target molecules through covalent bond formation . This process often involves the activation or inhibition of specific enzymes, leading to changes in their activity and function . For example, 1-Fluoropyridinium triflate has been shown to inhibit certain enzymes by covalently modifying their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Fluoropyridinium triflate can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive and can react with water, leading to its degradation . This degradation can result in the loss of its fluorinating activity and the formation of by-products that may have different biochemical properties . Long-term studies have shown that the stability of 1-Fluoropyridinium triflate can be maintained under dry conditions, but its activity may decrease over time due to gradual degradation . These temporal effects can influence the outcomes of biochemical experiments and should be considered when using the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of 1-Fluoropyridinium triflate can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively introduce fluorine atoms into target biomolecules without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to cells and tissues . For example, high doses of 1-Fluoropyridinium triflate have been associated with oxidative stress and inflammation in animal models . These dosage effects highlight the importance of optimizing the dosage of 1-Fluoropyridinium triflate to achieve the desired biochemical outcomes while minimizing potential adverse effects.

Metabolic Pathways

1-Fluoropyridinium triflate is involved in various metabolic pathways, primarily through its role as an electrophilic fluorinating agent . The compound interacts with enzymes and cofactors involved in metabolic processes, leading to the modification of metabolites and metabolic flux . Additionally, 1-Fluoropyridinium triflate can influence the levels of specific metabolites by modifying the activity of enzymes involved in their synthesis and degradation . These effects on metabolic pathways can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1-Fluoropyridinium triflate within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules can affect its localization and accumulation within specific cellular compartments . For example, 1-Fluoropyridinium triflate may be transported into cells through specific transporters and subsequently distributed to various organelles and compartments . These transport and distribution properties can influence the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 1-Fluoropyridinium triflate is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell through these interactions . For example, 1-Fluoropyridinium triflate may be localized to the nucleus, where it can interact with DNA and RNA molecules, affecting gene expression . Additionally, the compound may be targeted to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes . The subcellular localization of 1-Fluoropyridinium triflate is crucial for its biochemical activity and its effects on cellular function.

属性

IUPAC Name |

1-fluoropyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZMMCYRTJBQQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369164 | |

| Record name | 1-Fluoropyridinium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107263-95-6 | |

| Record name | Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107263-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropyridinium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

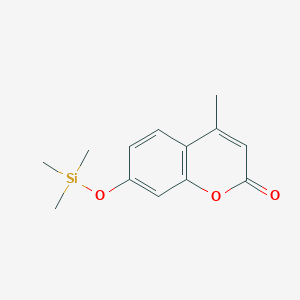

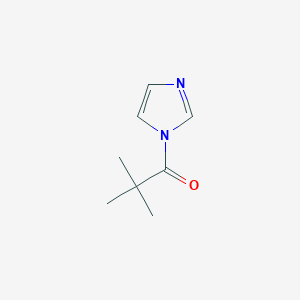

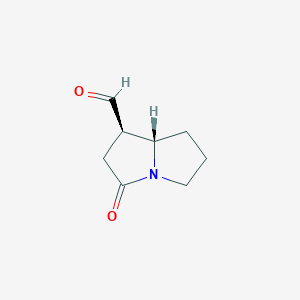

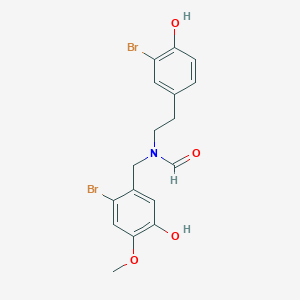

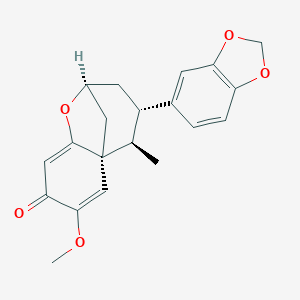

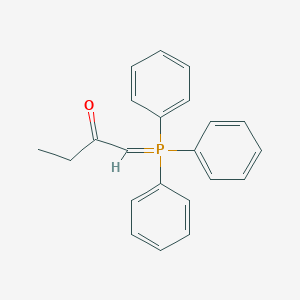

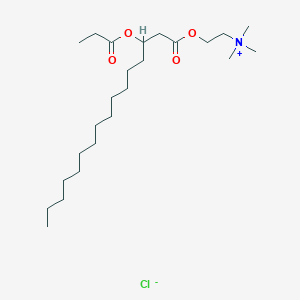

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-fluoropyridinium triflate a useful reagent in organic synthesis?

A: 1-Fluoropyridinium triflate is a versatile reagent valued for its fluorinating and activating properties. [, , , ] For example, it facilitates the transformation of thioglycosides into various glycosyl derivatives, including O-glycosides, glycosyl azides, and sulfoxides. [] Its ability to act as a mild fluorinating agent is highlighted in the synthesis of fluorinated cholesterol analogs, where it enables the selective introduction of fluorine atoms into steroid molecules. []

Q2: Can you provide an example of a specific reaction where the mechanism of 1-fluoropyridinium triflate is crucial?

A: In the three-component selenofunctionalization of alkenes, 1-fluoropyridinium triflate plays a key role as a reaction promoter. [] Mechanistic studies suggest that it activates the diselenide, facilitating its electrophilic attack by the alkene. This generates a seleniranium ion intermediate, which subsequently reacts with nucleophiles like sulfonamides, water, alcohols, or acids to yield the final vicinally functionalized selenide product.

Q3: The research mentions the synthesis of oxygen and nitrogen heterocycles. How is 1-fluoropyridinium triflate involved in this process?

A: Research indicates that 1-fluoropyridinium triflate is critical for the oxidative cyclization step in the organoselenium-catalyzed synthesis of oxygen and nitrogen-containing heterocycles. [] While the exact mechanism requires further investigation, its role likely involves activating the selenium catalyst or the substrate, facilitating ring closure and the formation of the desired heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)